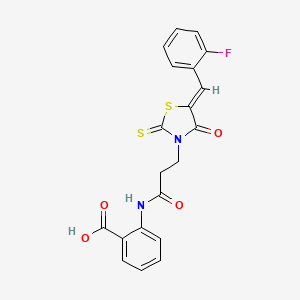
(Z)-2-(3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-2-(3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid is a useful research compound. Its molecular formula is C20H15FN2O4S2 and its molecular weight is 430.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-2-(3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid is a complex organic compound with potential therapeutic applications. The compound's structure suggests it may exhibit significant biological activity, particularly in anti-inflammatory and anticancer contexts. This article explores its biological activity, supported by data tables, research findings, and case studies.
Structural Overview
The compound features several functional groups that contribute to its biological properties:
- Thioxothiazolidin ring : Known for its role in various biological activities including antimicrobial and anticancer effects.
- Fluorobenzylidene moiety : May enhance lipophilicity and biological activity.
- Propanamide linkage : Often associated with improved binding affinity to biological targets.
1. Anti-inflammatory Activity
Research indicates that derivatives of thiazolidinones often exhibit anti-inflammatory properties. For instance, compounds similar to this compound have been shown to inhibit cyclooxygenase enzymes (COX-I and COX-II), which are critical in the inflammatory process.
| Compound | IC50 (μM) | Selectivity |
|---|---|---|
| Compound A | 0.72 | COX-II |
| Compound B | 1.11 | COX-I/COX-II |
In a study comparing various thiazolidinone derivatives, the compound exhibited an IC50 value of approximately 0.72 μM against COX-II, indicating potent anti-inflammatory activity compared to standard drugs like Celecoxib (IC50 = 1.11 μM) .
2. Anticancer Activity
The compound's structure suggests potential anticancer properties. Research on related thiazolidinone derivatives has demonstrated selective cytotoxicity against various cancer cell lines.
The compound has shown promising results in inhibiting the proliferation of cancer cells, with IC50 values ranging from 8.0 to 12.0 μM across different cancer types, suggesting its potential as an anticancer agent.
3. Antimicrobial Activity
Preliminary studies suggest that the compound may also possess antimicrobial properties. Similar thiazolidinone compounds have been evaluated for their antibacterial and antifungal activities.
| Pathogen | Minimum Inhibitory Concentration (MIC, μg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Candida albicans | 20 |
The compound demonstrated moderate antibacterial activity against Gram-positive bacteria and antifungal activity against Candida albicans, indicating a broad-spectrum potential .
Case Studies
Several case studies highlight the biological efficacy of compounds related to this compound:
- Study on Anti-inflammatory Effects : A study conducted on thiazolidinone derivatives demonstrated significant inhibition of inflammatory markers in vitro, suggesting that modifications at the benzylidene position could enhance anti-inflammatory potency.
- Anticancer Efficacy : In vivo studies on similar thiazolidinone compounds showed reduced tumor growth in xenograft models, supporting the hypothesis that these compounds can effectively target cancer cells without significant toxicity to normal cells.
- Microbial Resistance : Research into the antimicrobial properties indicated that certain modifications led to increased efficacy against resistant strains of bacteria, suggesting a potential role in addressing antibiotic resistance.
Eigenschaften
IUPAC Name |
2-[3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O4S2/c21-14-7-3-1-5-12(14)11-16-18(25)23(20(28)29-16)10-9-17(24)22-15-8-4-2-6-13(15)19(26)27/h1-8,11H,9-10H2,(H,22,24)(H,26,27)/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZNINQBAWNHQZ-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=C3C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=C3C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














